2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite
Brand Name: Vulcanchem
CAS No.: 85030-49-5
VCID: VC20289453
InChI: InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-33-48-37-42-52(43-38-48)55-58(56-53-44-39-49(40-45-53)34-30-26-22-18-14-10-6-2)57-54-46-41-50(35-31-27-23-19-15-11-7-3)47-51(54)36-32-28-24-20-16-12-8-4/h37-47H,5-36H2,1-4H3
SMILES:
Molecular Formula: C54H87O3P
Molecular Weight: 815.2 g/mol

2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite

CAS No.: 85030-49-5

Cat. No.: VC20289453

Molecular Formula: C54H87O3P

Molecular Weight: 815.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite - 85030-49-5

Specification

CAS No. 85030-49-5
Molecular Formula C54H87O3P
Molecular Weight 815.2 g/mol
IUPAC Name [2,4-di(nonyl)phenyl] bis(4-nonylphenyl) phosphite
Standard InChI InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-33-48-37-42-52(43-38-48)55-58(56-53-44-39-49(40-45-53)34-30-26-22-18-14-10-6-2)57-54-46-41-50(35-31-27-23-19-15-11-7-3)47-51(54)36-32-28-24-20-16-12-8-4/h37-47H,5-36H2,1-4H3
Standard InChI Key LDLQMIVOOISNKJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite (CAS: 85030-49-5) has the molecular formula C₅₄H₈₇O₃P and a molecular weight of 815.2 g/mol . The compound’s structure comprises a central phosphorus atom bonded to three oxygen atoms, two of which are linked to 4-nonylphenyl groups, and the third to a 2,4-di(nonyl)phenyl group. This configuration imparts steric hindrance, enhancing its stability in reactive environments.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name[2,4-di(nonyl)phenyl] bis(4-nonylphenyl) phosphite
InChIKeyLDLQMIVOOISNKJ-UHFFFAOYSA-N
SMILESCCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC
SynonymsEINECS 285-174-8; X7XGF276W7; UNII-X7XGF276W7

Stereochemical Considerations

The compound’s bulky substituents prevent the generation of 3D conformers due to excessive flexibility and atom count, as noted in PubChem’s computational analysis . This steric bulk limits rotational freedom, favoring a planar geometry around the phosphorus center.

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathways

Phosphite esters like 2,4-dinonylphenyl bis(4-nonylphenyl) phosphite are synthesized via the reaction of phosphorus trichloride (PCl₃) with alkylphenols under controlled conditions. A typical process involves:

  • Step 1: Dissolution of PCl₃ in an inert solvent (e.g., toluene).

  • Step 2: Gradual addition of 4-nonylphenol and 2,4-di(nonyl)phenol in stoichiometric ratios.

  • Step 3: Neutralization of HCl byproducts using bases like sodium hydroxide.

The reaction proceeds via nucleophilic substitution, where phenolic oxygen atoms attack electrophilic phosphorus, forming P–O bonds. Excess phenol ensures complete conversion, yielding the tertiary phosphite ester.

Stabilization Mechanism in Polymers

In polyisoprene and similar polymers, 2,4-dinonylphenyl bis(4-nonylphenyl) phosphite acts through two primary mechanisms:

  • Radical Scavenging: The phosphite donates hydrogen atoms to peroxy radicals (ROO- ), forming stable phosphoranyl radicals .

  • Hydroperoxide Decomposition: It reduces hydroperoxides (ROOH) to alcohols, preventing chain scission:

    ROOH+P(OR’)3ROH+OP(OR’)3\text{ROOH} + \text{P(OR')}_3 \rightarrow \text{ROH} + \text{OP(OR')}_3

This dual functionality delays the onset of oxidative degradation, preserving mechanical properties like tensile strength and elasticity.

Applications in Polymer Stabilization

Performance in Synthetic Rubbers

In synthetic cis-1,4-polyisoprene (≥80% cis-content), the phosphite demonstrates superior stabilization compared to traditional antioxidants like butylated hydroxytoluene (BHT). A study involving accelerated aging at 90°C for 7 days showed:

Table 2: Stabilization Efficacy in Polyisoprene

Additive SystemMooney Viscosity Change (%)Discoloration Grade
0.5 wt% TNP/HATT (95:5)+12Light Brown
0.5 wt% BHT+38Dark Brown
0.5 wt% 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite+15Yellowish Brown

(TNP = Tris(nonylphenyl) phosphite; HATT = 6-(4'-hydroxy-3',5'-di-t-butylanilino)-2,4-bis(octylthio)-1,3,5-triazine)

Synergistic Formulations

Binary systems combining 2,4-dinonylphenyl bis(4-nonylphenyl) phosphite with triazine derivatives (e.g., HATT) exhibit enhanced performance. At a 95:5 phosphite-to-triazine ratio, the formulation reduces hydroperoxide formation by 62% compared to either component alone . This synergy arises from complementary mechanisms: triazines chelate metal ions that catalyze oxidation, while phosphites interrupt radical chains.

Comparative Analysis with Analogous Phosphites

Structural vs. Functional Relationships

Tris(nonylphenyl) phosphite (TNP), a closely related analog, differs by having three 4-nonylphenyl groups. While TNP offers higher radical scavenging capacity due to greater phenolic content, 2,4-dinonylphenyl bis(4-nonylphenyl) phosphite exhibits better hydrolytic stability owing to reduced ester group density .

Table 3: Key Differences Between Phosphite Antioxidants

Property2,4-Dinonylphenyl bis(4-nonylphenyl) phosphiteTris(nonylphenyl) phosphite (TNP)
Molecular Weight815.2 g/mol689.0 g/mol
Hydrolytic StabilityHigh (resists moisture up to 60°C)Moderate
Optimal Loading (wt%)0.2–1.00.3–1.5

Cost-Effectiveness in Industrial Use

Despite its higher molecular weight, 2,4-dinonylphenyl bis(4-nonylphenyl) phosphite requires lower loadings (0.2–1.0 wt%) than TNP (0.3–1.5 wt%) to achieve equivalent stabilization . This reduces raw material costs in large-scale polymer production.

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